molecular formula C11H15NO2 B195473 N-[1-(4-Methoxyphenyl)propan-2-yl]formamide CAS No. 126002-14-0

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

Cat. No.: B195473
CAS No.: 126002-14-0
M. Wt: 193.24 g/mol
InChI Key: GWGNROSMHVOCKE-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a chemical compound of significant interest in organic and pharmaceutical research. This compound is recognized for its role as a synthetic intermediate and is structurally characterized by a formamide group attached to a 1-(4-methoxyphenyl)propan-2-amine backbone. Its primary research application is as a known intermediate in the Leuckart reaction, a common synthetic route for the production of amphetamine and its analogues . The presence of the formamide group is a key structural feature in this process. Furthermore, this compound is structurally related to the family of 1-(4-methoxyphenyl)propan-2-amine derivatives, which includes known pharmaceutical ingredients and their impurities, such as Formoterol Impurity G . This highlights its value in the synthesis, analysis, and impurity profiling of more complex molecules within medicinal chemistry and pharmacology. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)propan-2-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(12-8-13)7-10-3-5-11(14-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNROSMHVOCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559794
Record name N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126002-14-0
Record name N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the condensation of 4-methoxyphenyl acetone (1) with a chiral amine, such as (R)-1-phenylethylamine (2) , to form an imine intermediate (3) . Catalytic hydrogenation using palladium on carbon (Pd/C) or Adam’s catalyst (PtO₂) under hydrogen pressure (1–3 atm) reduces the imine to the secondary amine (4) . Subsequent formylation introduces the formamide group via reaction with formic acid or its derivatives.

Critical Parameters:

  • Temperature: 0–30°C for imine formation; 25–70°C for hydrogenation.

  • Solvents: Methanol, ethanol, or tetrahydrofuran (THF) for optimal solubility.

  • Catalysts: Pd/C (5–10 wt%) or PtO₂ (2–5 mol%).

Enantiomeric Control

Optical purity is achieved using enantiopure amines. For example, (R)-1-phenylethylamine yields the (R)-enantiomer of the intermediate with >99% enantiomeric excess (ee) when coupled with 4-methoxyphenyl acetone. Resolution via chiral acids (e.g., L-mandelic acid) further enhances ee to >99.5%.

Table 1: Reductive Amination Optimization

ParameterOptimal RangeYield (%)ee (%)
Catalyst Loading5–10 wt% Pd/C85–9299.5
Hydrogen Pressure2–3 atm88–9099.8
SolventMethanol9099.5

Direct Formylation of 1-(4-Methoxyphenyl)propan-2-amine

Formylation of 1-(4-Methoxyphenyl)propan-2-amine (5) using formic acid or activated formylating agents offers a streamlined route to the target compound.

Formic Acid-Mediated Reaction

Heating 5 with excess formic acid (HCO₂H) at 70–80°C for 1–2 hours achieves near-quantitative conversion. Ionic liquids like N-butyl-imidazolium trifluoroacetate enhance reaction efficiency by stabilizing intermediates.

Advantages:

  • Simplified Workflow: Single-step reaction with minimal purification.

  • Scalability: Suitable for batch processing in industrial settings.

Activated Formylating Agents

Alternatives like formic anhydride or mixed carbonates (e.g., ethyl formate) enable formylation under milder conditions (25–40°C). For example, ethyl formate in dichloromethane (DCM) with triethylamine (TEA) as a base yields 92–95% product within 4 hours.

Table 2: Formylation Agent Comparison

AgentTemperature (°C)Time (h)Yield (%)
Formic Acid701.588
Formic Anhydride40391
Ethyl Formate25495

Enzymatic Resolution of Racemic Intermediates

For enantioselective synthesis, enzymatic resolution using lipases or esterases provides an eco-friendly alternative.

Lipase-Catalyzed Kinetic Resolution

Racemic 1-(4-Methoxyphenyl)propan-2-amine (6) is treated with vinyl formate in the presence of Candida antarctica Lipase B (CAL-B) at 30–37°C. The enzyme selectively formylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Subsequent separation by chromatography or crystallization yields enantiopure product (ee >98%).

Limitations:

  • Cost: High enzyme loadings (10–20 wt%) increase production costs.

  • Throughput: Longer reaction times (24–48 hours) compared to chemical methods.

Industrial-Scale Process Considerations

Solvent Selection and Recycling

Methanol and ethanol are preferred for reductive amination due to low toxicity and ease of recycling. Continuous distillation systems recover >95% solvent, reducing waste.

Byproduct Management

Side products like N-formyl derivatives of unreacted amine are minimized by maintaining stoichiometric excess of formylating agents (1.2–1.5 equiv).

Comparative Analysis of Methods

Table 3: Method Efficacy Evaluation

MethodYield (%)ee (%)ScalabilityCost Index
Reductive Amination9099.5High$$$$
Direct Formylation95RacemicModerate$$
Enzymatic Resolution4598Low$$$$$

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methoxyphenyl group can modulate the compound’s electronic properties, affecting its behavior in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Formamide, N-(4-methoxyphenyl)-: A closely related compound with similar structural features.

    N-(4-Methoxyphenyl)formamide: Another compound with a methoxyphenyl group attached to a formamide group.

Uniqueness

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is unique due to its specific substitution pattern and the presence of both formamide and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a formamide group attached to a propan-2-yl chain with a para-methoxyphenyl substituent. Its molecular formula is C12H17NOC_{12}H_{17}NO. The presence of the methoxy group is significant as it can influence the compound's electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formamide moiety can engage in hydrogen bonding, which plays a crucial role in its reactivity and interaction with biomolecules. The methoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values ranging from 3.79 µM to 49.85 µM .
  • Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses.
  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, although specific data on this compound itself remains limited.

Table 1: Summary of Biological Activity Studies

StudyCompoundCell LineIC50 (µM)Activity
Similar DerivativeMCF73.79Anticancer
Similar DerivativeA54949.85Anticancer
AnalogHep-217.82Anticancer

These studies highlight the potential anticancer activity associated with compounds structurally related to this compound.

Synthesis and Applications

This compound is often synthesized as an intermediate in the preparation of more complex organic molecules. Its applications extend to pharmaceutical chemistry, particularly as a precursor in the synthesis of drugs like Formoterol, a bronchodilator used for treating asthma and chronic obstructive pulmonary disease (COPD).

Q & A

Q. What are the established synthetic routes for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, and what critical reaction conditions must be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination starting from 4-methoxybenzaldehyde and a primary amine. Key steps include:
  • Reductive Amination : Reacting 4-methoxybenzaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions to form the intermediate amine.
  • Formylation : Introducing the formamide group via reaction with formic acid or formyl chloride.
    Critical parameters include pH control (pH 4–6) during reductive amination and stoichiometric ratios to minimize side products like over-alkylation or oxidation byproducts .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For example, the methoxyphenyl group exhibits typical C–O bond lengths of 1.36–1.38 Å .
  • NMR Spectroscopy : 1^1H NMR should show a singlet for the formamide proton (~8.1 ppm), a methoxy group at ~3.8 ppm, and distinct splitting patterns for the propan-2-yl moiety .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodological Answer :
  • HPLC with UV Detection : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v). Relative retention time (RRT) for the compound is ~1.3 compared to Formoterol-related impurities .
  • Mass Spectrometry (LC-MS/MS) : Monitor the [M+H]+^+ ion at m/z 344.4 (C19_{19}H24_{24}N2_2O4_4) for high specificity in biological samples .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic retention times across studies?

  • Methodological Answer : Variations in RRT values (e.g., 1.2–1.3 in different studies) arise from column chemistry (e.g., end-capped vs. non-end-capped C18) and mobile phase pH. To standardize results:
  • Use USP/EP reference standards (e.g., Formoterol EP Impurity I, CAS 532414-36-1) for calibration .
  • Validate method robustness using ICH Q2(R1) guidelines, testing pH (±0.2 units) and column lot variations .

Q. What strategies are effective for isolating and characterizing stereoisomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Employ a Chiralpak AD-H column with n-hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. The (R)-enantiomer elutes earlier due to weaker interactions with the chiral stationary phase .
  • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to differentiate enantiomers, supported by computational simulations (e.g., DFT for electronic transitions) .

Q. How can degradation pathways be systematically studied under stressed conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to:
  • Oxidative Stress : 3% H2_2O2_2 at 60°C for 24 hours, monitoring formamide cleavage products via LC-MS.
  • Photolysis : USP light cabinet (ICH Q1B) to detect phenolic byproducts (e.g., demethylation at the methoxy group) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under ambient conditions .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with β2_2-adrenergic receptor (PDB ID: 2RH1) to assess binding affinity. Key interactions include hydrogen bonding between the formamide group and Serine 203/207 residues .
  • MD Simulations : Run 100 ns simulations in GROMACS to evaluate conformational stability of the ligand-receptor complex .

Q. How can batch-to-batch variability in synthetic yield be minimized?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply a Central Composite Design to optimize variables (e.g., temperature, catalyst loading). For reductive amination, a 15–20% excess of NaBH3CN improves yield reproducibility .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and terminate reactions at >95% conversion .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s solubility profile be addressed?

  • Methodological Answer : Discrepancies in solubility (e.g., in DMSO vs. ethanol) may stem from polymorphic forms. Resolve by:
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches to identify crystalline vs. amorphous forms .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts apparent solubility in hydrophilic solvents .

Q. What explains inconsistencies in biological activity data across cell-based assays?

  • Methodological Answer :
    Variability may arise from differences in cell membrane permeability or efflux pumps (e.g., P-gp). Mitigate by:
  • Permeability Assays : Use Caco-2 monolayers with verapamil (P-gp inhibitor) to normalize transport rates .
  • Metabolite Profiling : Identify active vs. inactive metabolites via hepatocyte incubation and UPLC-QTOF .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Reactant of Route 2
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N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.